molecular formula C10H12N2S B12923365 1-Benzylpyrazolidine-3-thione CAS No. 166879-79-4

1-Benzylpyrazolidine-3-thione

Cat. No.: B12923365
CAS No.: 166879-79-4
M. Wt: 192.28 g/mol
InChI Key: LQVOSVMNQINPKM-UHFFFAOYSA-N
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Description

1-Benzylpyrazolidine-3-thione is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrazolidine-3-thione can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide and hydrazine hydrate under reflux conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide, yielding the desired product after purification .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of eco-friendly catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrazolidine-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles, such as alkyl halides or aryl halides.

Major Products Formed:

Scientific Research Applications

1-Benzylpyrazolidine-3-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylpyrazolidine-3-thione involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and interfere with essential metabolic processes .

Comparison with Similar Compounds

1-Benzylpyrazolidine-3-thione can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its unique combination of a benzyl group and a thione moiety, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

166879-79-4

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

1-benzylpyrazolidine-3-thione

InChI

InChI=1S/C10H12N2S/c13-10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,11,13)

InChI Key

LQVOSVMNQINPKM-UHFFFAOYSA-N

Canonical SMILES

C1CN(NC1=S)CC2=CC=CC=C2

Origin of Product

United States

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